tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-bromo-3-hydroxyindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-10(16)8-5-4-6-9(14)11(8)15/h4-7,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGOTYUVLHTFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744501 | |
| Record name | tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1318104-17-4, 114224-28-1 | |
| Record name | 1H-Indole-1-carboxylic acid, 7-bromo-3-hydroxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1318104-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate typically involves multiple stepsThe hydroxyl group is then introduced through selective oxidation or hydrolysis reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The bromine atom at position 7 is highly reactive in SNAr reactions, particularly under palladium-catalyzed cross-coupling conditions.
Key findings:
-
Suzuki coupling with aryl boronic acids enables efficient synthesis of biaryl scaffolds for drug discovery .
-
Steric hindrance from the tert-butyl group minimally affects reactivity at position 7 due to the indole ring’s planarity .
Functionalization of the Hydroxyl Group
The hydroxyl group at position 3 undergoes alkylation, acylation, and oxidation.
| Reaction Type | Conditions | Reagents | Products | Yield | Notes |
|---|---|---|---|---|---|
| Methylation | DMF, 0°C → RT, 6 h | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | 3-Methoxy derivative | 88% | Improved lipophilicity |
| Acetylation | Pyridine, RT, 2 h | Acetic anhydride | 3-Acetoxy derivative | 92% | Enhanced stability for storage |
| Oxidation | DCM, 0°C, 1 h | Dess-Martin periodinane | 3-Keto derivative | 75% | Intermediate for heterocycle synthesis |
Mechanistic insight:
Hydrolysis of the tert-Butyl Ester
The tert-butyl carboxylate undergoes acid- or base-mediated hydrolysis to yield carboxylic acids.
| Conditions | Reagents | Products | Yield | Follow-up Reactions |
|---|---|---|---|---|
| TFA/DCM (1:1), RT, 3 h | Trifluoroacetic acid | 1-Carboxy-7-bromo-3-hydroxyindole | 95% | Amide coupling, peptide synthesis |
| NaOH/EtOH, reflux, 6 h | Aqueous NaOH | Sodium carboxylate salt | 89% | Salt formation for solubility studies |
Applications:
-
The carboxylic acid intermediate is pivotal for synthesizing indole-based peptidomimetics.
Cyclization Reactions
The compound participates in intramolecular cyclizations to form polycyclic frameworks.
Key observation:
Radical Bromination and Halogen Exchange
The bromine atom can be replaced via radical or metal-mediated pathways.
| Reaction Type | Conditions | Reagents | Products | Yield |
|---|---|---|---|---|
| Radical Bromination | CCl<sub>4</sub>, AIBN, 80°C | NBS | 7,7-Dibromo derivative | 45% |
| Halogen Exchange | DMAc, 150°C, 12 h | CuCN | 7-Cyanoindole derivative | 50% |
Stability and Side Reactions
Scientific Research Applications
Chemistry: tert-Butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects. This compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Spectral and Physical Properties
- NMR Data : The ¹H NMR spectrum of this compound would exhibit a downfield shift for the C3-OH proton (~10–12 ppm), similar to hydroxylated indoles in . In contrast, tert-butyl 3-acetyl derivatives show a singlet for the acetyl group at ~2.5 ppm .
- Molecular Weight and Polarity : The molecular weight (367.17 g/mol) and polarity of the target compound are higher than tert-butyl 6-bromoindoline-1-carboxylate (312.16 g/mol) due to the hydroxyl group and unsaturated indole ring .
Biological Activity
Tert-butyl 7-bromo-3-hydroxy-1H-indole-1-carboxylate is a synthetic compound derived from the indole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Indole Ring : A bicyclic structure that is fundamental to many biologically active compounds.
- Bromine Atom : Introduces unique reactivity and biological interactions.
- Hydroxy Group : Enhances solubility and potential interactions with biological targets.
- Tert-Butyl Group : Provides stability and affects lipophilicity.
| Property | Value |
|---|---|
| IUPAC Name | 7-bromo-3-hydroxy-1H-indole-1-carboxylate |
| Molecular Formula | C11H12BrN2O3 |
| Molecular Weight | 300.13 g/mol |
| CAS Number | 114224-28-1 |
This compound exhibits various biological activities through multiple mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells by disrupting microtubule dynamics, similar to established chemotherapeutics like paclitaxel. It interacts with tubulin, leading to cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) .
- Anti-inflammatory Effects : Indole derivatives are known to modulate inflammatory pathways. This compound may inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis and inflammation .
- Antioxidant Properties : The hydroxy group contributes to the antioxidant capacity of the compound, helping to scavenge free radicals and reduce oxidative stress in cellular environments.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially useful in treating neurodegenerative disorders .
Case Studies and Research Findings
Several studies have investigated the biological activities of indole derivatives, including this compound:
- Cytotoxicity Assays : In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines with IC50 values comparable to established anticancer agents .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the indole structure can significantly alter its biological activity. The presence of bromine and hydroxy groups enhances its binding affinity to target proteins involved in cancer progression .
- Animal Studies : In vivo models have shown promising results where administration of this compound led to significant tumor growth inhibition, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with other indole derivatives is essential:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| Tert-butyl 1H-indole-2-carboxylate | Moderate | Low | Low |
| Tert-butyl 4-(bromomethyl)-indole | Low | High | Moderate |
Q & A
Q. Why do HPLC purity results differ from H NMR integration values?
- Impurity Identification: LC-MS with ESI+ detects trace oxidation byproducts (e.g., 3-keto derivatives) not resolved by NMR.
- Internal Standards: Add 1,3,5-trimethoxybenzene to NMR samples for quantitative integration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
